molecular formula C30H58O4S B12689286 2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate CAS No. 201947-87-7

2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate

Katalognummer: B12689286
CAS-Nummer: 201947-87-7
Molekulargewicht: 514.8 g/mol
InChI-Schlüssel: QRHMUDLUXAOJSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate is a complex chemical compound that is used in various industrial and scientific applications. This compound is a telomer, which means it is formed by the polymerization of monomers with a telogen, in this case, 1-dodecanethiol. The resulting product has unique properties that make it valuable in different fields.

Vorbereitungsmethoden

The synthesis of 2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate involves the polymerization of 2-Propenoic acid with 1-dodecanethiol and dodecyl 2-propenoate. The reaction typically requires specific conditions, such as the presence of a radical initiator and controlled temperature and pressure. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to more reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty polymers and coatings.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in drug delivery systems, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate include:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Eigenschaften

CAS-Nummer

201947-87-7

Molekularformel

C30H58O4S

Molekulargewicht

514.8 g/mol

IUPAC-Name

dodecane-1-thiol;dodecyl prop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C15H28O2.C12H26S.C3H4O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2;1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3(4)5/h4H,2-3,5-14H2,1H3;13H,2-12H2,1H3;2H,1H2,(H,4,5)

InChI-Schlüssel

QRHMUDLUXAOJSL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOC(=O)C=C.CCCCCCCCCCCCS.C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.